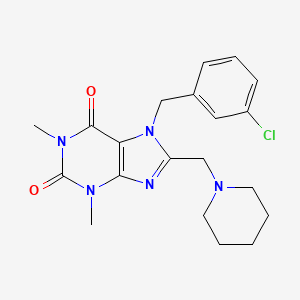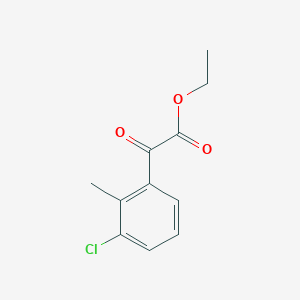
(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be applied to a variety of nitriles, including aromatic nitriles.
Industrial Production Methods
Industrial production methods for (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to accelerate the reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring might yield a nitro compound, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid include:
- 3-(2H-Tetrazol-5-yl)-benzoic acid
- 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the tetrazole ring with the phenyl and propanoic acid groups. This unique structure allows it to interact with biological targets in a distinct manner, potentially leading to unique biological activities and applications.
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFZFWRBAQCHFO-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

![N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2358257.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)
![3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride](/img/structure/B2358260.png)


![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)
![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)
![N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2358273.png)
![8-(3,4-Difluorobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2358274.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)
